molecular formula C4H3N3S B13100549 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole CAS No. 500722-43-0

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole

Cat. No.: B13100549
CAS No.: 500722-43-0
M. Wt: 125.15 g/mol
InChI Key: BKEJQHMFJCUTKL-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole typically involves the cyclization of a thiadiazole ring system. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Hurd-Mori reaction could be adapted for industrial use with appropriate scaling and process optimization.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole can be compared with other heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.

Biological Activity

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound characterized by a fused pyrrole and thiadiazole ring system. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications. This article delves into the biological activities of this compound, highlighting its potential applications, mechanisms of action, and recent research findings.

Chemical Structure and Synthesis

The compound's structure consists of a pyrrole ring fused with a thiadiazole moiety, which imparts distinct chemical properties. The synthesis typically involves cyclization reactions utilizing thionyl chloride under the Hurd-Mori protocol. The choice of N-protecting groups significantly influences the yield and efficiency of the synthesis process .

Biological Activities

Research has revealed several key biological activities associated with this compound:

  • Plant Activator : Compounds derived from this compound have been identified as potential plant activators and inducers of systemic acquired resistance (SAR). This property enhances plant immunity against pathogens, suggesting applications in agriculture for crop protection .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. However, further research is necessary to fully elucidate these effects and their mechanisms .
  • Antitumor Activity : Some derivatives have shown promise in anticancer applications. For instance, studies have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Plant Immunity Enhancement : A study reported the synthesis of methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates as effective plant activators. These compounds significantly increased resistance against various plant pathogens by triggering systemic acquired resistance mechanisms in treated plants .
  • Anti-Apoptotic Properties : In vivo studies demonstrated that certain derivatives possess anti-apoptotic effects in renal ischemia/reperfusion models. Compounds like 2c showed significant downregulation of active caspases (caspase-3 and caspase-9), indicating their potential as therapeutic agents for kidney protection during ischemic events .
  • Caspase Inhibition : Research highlighted that this compound derivatives could inhibit caspase activity effectively. For example, compound 2c exhibited selective inhibition of caspase-3 compared to standard treatments like N-acetylcysteine (NAC), showcasing its potential as a more effective anti-apoptotic agent .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound in comparison to structurally similar compounds, the following table summarizes notable derivatives:

Compound NameStructure TypeUnique Features
5-Fluoro-1,3,4-thiadiazoleThiadiazoleKnown for its use in pharmaceuticals
Pyrrolo[1,2-b]quinazolinePyrrole-based heterocycleExhibits distinct biological activities
Thieno[3,4-d]pyridazineThienopyridineHas different electronic properties
1H-Pyrrole-2-thionePyrrole derivativeDisplays unique reactivity patterns

The distinct fusion of the pyrrole and thiadiazole rings in this compound contributes to its unique biological activities not observed in other similar compounds.

Properties

CAS No.

500722-43-0

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-pyrrolo[2,3-d]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-5-4-3(1)8-7-6-4/h1-2,5H

InChI Key

BKEJQHMFJCUTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1SN=N2

Origin of Product

United States

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